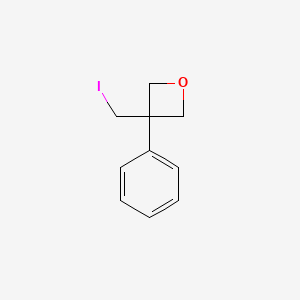

3-Iodomethyl-3-phenyl-oxetane

Description

Properties

IUPAC Name |

3-(iodomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGUZMOJTKNAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298834 | |

| Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-21-1 | |

| Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Iodomethyl 3 Phenyl Oxetane

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of oxetanes, proceeding through various mechanisms depending on the reaction conditions and reagents. beilstein-journals.org For 3-iodomethyl-3-phenyl-oxetane, these reactions are influenced by both electronic and steric factors imposed by the substituents.

Nucleophilic Ring-Opening Pathways

The polarization of the C-O bonds in the oxetane (B1205548) ring, coupled with ring strain, facilitates nucleophilic attack, which is a common pathway for the cleavage of the oxetane ring. beilstein-journals.org These reactions can be initiated by a variety of nucleophiles and can be promoted by catalysts.

Nucleophilic attack on the oxetane ring of this compound can proceed via two main pathways, largely dictated by the reaction conditions. In neutral or basic media, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring. magtech.com.cn This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon. The driving force for this reaction is the relief of the significant ring strain. beilstein-journals.org

Under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway. The oxygen atom of the oxetane is first protonated by a Brønsted acid or coordinated to a Lewis acid, which makes the oxetane ring a better leaving group. researchgate.net This activation facilitates the cleavage of a C-O bond to form a stabilized carbocation intermediate. The presence of the phenyl group at the C3 position can stabilize a positive charge on the adjacent carbon through resonance, potentially favoring cleavage of the C2-C3 or C4-C3 bond. The subsequent attack of a nucleophile on the carbocationic intermediate then yields the ring-opened product.

It is important to note that the presence of the iodomethyl group introduces another electrophilic center in the molecule. While the primary focus is on the ring-opening of the oxetane, nucleophilic substitution at the iodomethyl group can be a competing reaction, depending on the nature of the nucleophile and the reaction conditions.

The substituents at the C3 position, a phenyl group and an iodomethyl group, play a crucial role in determining the regio- and stereoselectivity of the nucleophilic ring-opening.

Regioselectivity:

In SN2-type reactions under basic or neutral conditions, nucleophilic attack is generally favored at the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn For this compound, both C2 and C4 are methylene carbons and are electronically similar. However, the bulky phenyl and iodomethyl groups at C3 create significant steric hindrance, directing the nucleophilic attack to either C2 or C4. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, but typically, attack at the less substituted carbon is preferred.

Under acidic conditions that favor an SN1-like mechanism, the regioselectivity is governed by the stability of the resulting carbocation. The phenyl group at C3 can stabilize a positive charge at an adjacent carbon through resonance. Cleavage of the C2-O or C4-O bond would lead to a primary carbocation, which is generally unstable. However, the formation of a tertiary benzylic-like carbocation is not possible without rearrangement. Therefore, even under acidic conditions, the reaction may proceed through a mechanism with significant SN2 character, with the nucleophile attacking the carbon atom that can best accommodate a partial positive charge. The electronic effect of the phenyl group would make the adjacent methylene carbons more electrophilic.

Stereoselectivity:

If the nucleophilic attack proceeds via a classic SN2 mechanism, it will result in an inversion of the configuration at the center of attack (C2 or C4). Since this compound is prochiral, a stereoselective attack can lead to the formation of chiral products. The stereochemical outcome is dependent on the approach of the nucleophile, which can be influenced by the orientation of the phenyl and iodomethyl groups.

In cases where a carbocation intermediate is formed, the nucleophile can attack from either face of the planar carbocation, potentially leading to a mixture of stereoisomers. However, the presence of the bulky substituents on the adjacent carbon can influence the trajectory of the incoming nucleophile, leading to a degree of diastereoselectivity.

The ring-opening of oxetanes can be significantly accelerated by the use of catalysts. Brønsted acids are effective catalysts for this transformation. nih.gov The acid protonates the oxygen atom of the oxetane ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. chimia.ch

The mechanism of Brønsted acid-catalyzed ring-opening of this compound involves the initial formation of an oxonium ion. This is followed by nucleophilic attack, which can occur via an SN1 or SN2 pathway, as discussed previously. The choice of the Brønsted acid and the nucleophile can influence the reaction pathway and the product distribution. For example, strong, non-nucleophilic acids might favor a more SN1-like mechanism, while weaker acids with nucleophilic conjugate bases might favor an SN2-type process. Chiral Brønsted acids have been used to achieve enantioselective desymmetrization of 3-substituted oxetanes, suggesting that similar strategies could be applied to this compound to obtain chiral, non-racemic products. rsc.org

| Catalyst Type | General Role in Ring-Opening | Potential Outcome for this compound |

| Brønsted Acids (e.g., TfOH, HCl) | Protonate the oxetane oxygen, activating the ring for nucleophilic attack. | Facilitates ring-opening with a variety of nucleophiles under milder conditions than uncatalyzed reactions. Can influence the regioselectivity of the attack. |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Coordinate to the oxetane oxygen, increasing the electrophilicity of the ring carbons. | Can promote ring-opening and may also catalyze rearrangements or other subsequent reactions. The choice of Lewis acid can significantly impact the reaction pathway. |

| Chiral Catalysts (e.g., Chiral Phosphoric Acids) | Can enable enantioselective ring-opening of prochiral oxetanes. | Potential for asymmetric synthesis, leading to enantioenriched products. |

Ring-Expansion Reactions

Oxetanes can undergo ring-expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. These reactions often involve the formal insertion of a one-carbon unit into the oxetane ring. One common method for achieving this is the reaction with ylides, such as sulfur ylides. beilstein-journals.org

For this compound, a ring-expansion reaction could potentially lead to the formation of a substituted tetrahydrofuran (B95107). For instance, reaction with a suitable ylide could involve the initial formation of an epoxide, followed by an intramolecular rearrangement that results in the expansion of the four-membered ring to a five-membered ring. The substituents at the C3 position would be expected to influence the stereochemical outcome of this rearrangement. Photochemical methods have also been reported for the ring expansion of oxetanes to tetrahydrofuran derivatives, often involving the reaction with diazo compounds. rsc.orgresearchgate.net

Radical Reactions and Mechanistic Investigations

The C-I bond in the iodomethyl group of this compound is relatively weak and can be cleaved homolytically to generate a radical intermediate. This provides a pathway for radical-mediated reactions. For instance, under photolytic or radical initiator conditions, a carbon-centered radical can be formed at the methylene carbon of the iodomethyl group. This radical could then participate in various intramolecular or intermolecular reactions.

One plausible radical-mediated pathway is an intramolecular cyclization. If the initially formed radical attacks the oxetane ring, it could lead to the formation of a bicyclic product. However, the high strain of such a product would make this pathway less likely. A more probable scenario is the participation of the radical in intermolecular reactions, such as addition to an alkene or a Giese-type reaction. beilstein-journals.orgnih.gov

Recent studies have shown that radicals can be generated on the oxetane ring itself. For example, photoredox catalysis can be used for the decarboxylative alkylation of 3-aryl-oxetanes, proceeding through a benzylic tertiary radical. researchgate.netnih.gov While this compound does not have a carboxylic acid group for this specific transformation, it highlights the possibility of generating and utilizing radicals at the C3 position of the oxetane ring under suitable conditions. The presence of the phenyl group would stabilize such a radical, making its formation more favorable. Mechanistic investigations into the radical reactions of oxetanes are an active area of research, with computational studies often employed to understand the stability and reactivity of the radical intermediates. researchgate.net

Transformations Involving the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the primary site for a variety of transformations due to the excellent leaving group ability of the iodide anion.

The primary carbon of the iodomethyl group is highly susceptible to attack by a wide range of nucleophiles, proceeding via a standard S_N2 mechanism. This reaction pathway allows for the direct introduction of diverse functional groups at this position, making this compound a versatile building block. The Williamson etherification, which involves the intramolecular cyclization of 1,3-halohydrins, is a classic example of a nucleophilic substitution used to form oxetane rings themselves. thieme-connect.de The reverse, the reaction of the iodomethyl group with external nucleophiles, is equally facile.

Common nucleophiles that can be employed include amines, azides, cyanides, thiolates, and carboxylates. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF would yield 3-azidomethyl-3-phenyl-oxetane. Similarly, reaction with primary or secondary amines can be used to introduce amino functionalities. thieme-connect.de The stability of the oxetane ring is generally high under the neutral or basic conditions typically used for these substitutions. chemrxiv.org

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Azide | NaN₃ | Oxetane-C-CH₂N₃ | 3-Azidomethyl-3-phenyl-oxetane |

| Cyanide | NaCN | Oxetane-C-CH₂CN | (3-Phenyl-oxetan-3-yl)-acetonitrile |

| Hydroxide (B78521) | NaOH | Oxetane-C-CH₂OH | (3-Phenyl-oxetan-3-yl)-methanol |

| Thiolate | NaSPh | Oxetane-C-CH₂SPh | 3-Phenyl-3-(phenylthiomethyl)-oxetane |

| Amine | R₂NH | Oxetane-C-CH₂NR₂ | N-Alkyl-N-((3-phenyl-oxetan-3-yl)methyl)amine |

The iodomethyl group can also participate in carbon-carbon bond formation through reactions with organometallic reagents. However, a key consideration is the potential for competitive reaction at the oxetane ring. Hard organometallic reagents, such as organolithium compounds or Grignard reagents, can act as Lewis acids or be activated by them, potentially leading to the ring-opening of the oxetane, especially at elevated temperatures. acs.org

To favor substitution at the iodomethyl group, softer organometallic reagents like organocuprates (Gilman reagents) are often preferred. These reagents are known to be highly effective for S_N2 reactions with primary alkyl halides while exhibiting lower basicity and Lewis acidity, thus minimizing side reactions involving the oxetane moiety. For example, the reaction with lithium diphenylcuprate would be expected to yield 3-benzyl-3-phenyl-oxetane. The use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could also be envisioned for C-C bond formation, provided the oxetane ring is stable to the reaction conditions.

| Organometallic Reagent | Reagent Type | Expected Primary Product | Potential Side Product |

|---|---|---|---|

| R₂CuLi (Gilman) | Soft Nucleophile | C-C bond formation via S_N2 | Minimal ring-opening |

| RMgX (Grignard) | Hard Nucleophile / Lewis Acidic | Mixture of S_N2 and ring-opening | 1,3-diol derivative (after workup) acs.org |

| RLi (Organolithium) | Hard Nucleophile / Strong Base | Ring-opening likely to dominate | 1,3-diol derivative (after workup) acs.org |

The products obtained from the nucleophilic substitution and C-C bond-forming reactions are themselves valuable intermediates for further chemical modifications. The stability of the 3,3-disubstituted oxetane core under a variety of reaction conditions allows for a wide range of subsequent functional group interconversions. chemrxiv.orgrsc.org For example, an azide group introduced via nucleophilic substitution can be readily reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. This amine can then undergo further reactions such as acylation or alkylation. A nitrile group can be hydrolyzed under basic conditions to a carboxylic acid or reduced to an amine. chemrxiv.org An ester can be reduced to a primary alcohol. chemrxiv.org These transformations significantly expand the molecular diversity accessible from this compound.

| Initial Product | Reaction Type | Reagent Example | Final Product |

|---|---|---|---|

| 3-Azidomethyl-3-phenyl-oxetane | Reduction | H₂, Pd/C or LiAlH₄ | 3-Aminomethyl-3-phenyl-oxetane |

| (3-Phenyl-oxetan-3-yl)-acetonitrile | Hydrolysis (Basic) | NaOH, H₂O, Δ | (3-Phenyl-oxetan-3-yl)-acetic acid |

| Methyl (3-phenyl-oxetan-3-yl)acetate | Reduction | LiAlH₄ | 2-(3-Phenyl-oxetan-3-yl)-ethanol |

| 3-Allyl-3-phenyl-oxetane | Oxidation/Cleavage | O₃; then DMS | (3-Phenyl-oxetan-3-yl)-acetaldehyde |

Transformations Involving the Phenyl Group

The phenyl group attached to the C3 position of the oxetane ring can undergo typical aromatic reactions and also exerts a significant influence on the reactivity of the oxetane ring itself.

The phenyl ring is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The substituent at the C3 position of the oxetane, being an alkyl-type group, is generally considered an activating, ortho-, para-director. Therefore, electrophiles will preferentially add to the ortho and para positions of the phenyl ring.

However, the steric bulk of the oxetane ring and the iodomethyl group would likely hinder the approach of the electrophile to the ortho positions. Consequently, substitution at the less sterically encumbered para position is expected to be the major pathway. nih.gov For instance, nitration with a mixture of nitric acid and sulfuric acid would be predicted to yield predominantly 3-Iodomethyl-3-(4-nitrophenyl)-oxetane. youtube.com

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Iodomethyl-3-(4-nitrophenyl)-oxetane |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromophenyl)-3-iodomethyl-oxetane |

| Sulfonation | Fuming H₂SO₄ | 4-(3-Iodomethyl-oxetan-3-yl)-benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(3-Iodomethyl-oxetan-3-yl)phenyl)ethanone |

The phenyl group at the C3 position has a profound electronic and steric influence on the oxetane ring. Electronically, the phenyl group can stabilize a positive charge on the adjacent C3 carbon through resonance. This stabilization significantly facilitates reactions that proceed via a carbocation intermediate at this position, most notably acid-catalyzed ring-opening. nih.gov Under acidic conditions, protonation of the oxetane oxygen is followed by C-O bond cleavage to form a tertiary, benzylic carbocation. This intermediate is significantly more stable than a carbocation formed from an alkyl-substituted oxetane, thus making 3-phenyl-substituted oxetanes more susceptible to acid-mediated ring-opening reactions. acs.orgnih.gov

While 3,3-disubstituted oxetanes are generally quite stable, the presence of the phenyl group provides a specific pathway for enhanced reactivity under acidic catalysis. nih.gov Sterically, the bulky phenyl group can influence the diastereoselectivity of reactions at the oxetane ring or at the adjacent iodomethyl group by blocking one face of the molecule from the approach of reagents. This steric hindrance can be a critical factor in controlling the stereochemical outcome of reactions. acs.org

Stability of the Oxetane Moiety Under Various Reaction Conditions

The stability of the oxetane ring in this compound is highly dependent on the reaction conditions, particularly the pH. As a 3,3-disubstituted oxetane, it generally exhibits greater stability compared to its monosubstituted counterparts due to steric hindrance around the ether oxygen. However, the inherent ring strain of the four-membered ring makes it susceptible to cleavage under certain catalytic or reactive environments.

Under Acidic Conditions:

The oxetane ring is known to be sensitive to acidic conditions, which can promote ring-opening reactions. acs.orgchemrxiv.org This reactivity stems from the protonation of the oxygen atom, which activates the C-O bonds towards nucleophilic attack. For 3,3-disubstituted oxetanes, this ring-opening is generally more challenging than for less substituted derivatives but can be facilitated by strong acids or the presence of intramolecular nucleophiles. nih.gov The general mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack at one of the α-carbons, leading to a 1,3-diol derivative.

Under Basic Conditions:

In contrast to their reactivity in acidic media, oxetanes are generally stable under basic conditions. utexas.edu The absence of an acidic proton to activate the ether oxygen prevents facile ring-opening by nucleophiles. This stability allows for a range of chemical transformations to be performed on other parts of the molecule without affecting the oxetane core. For instance, nucleophilic substitution at the iodomethyl group can be achieved under basic conditions without concomitant ring cleavage.

Under Thermal Conditions:

Information regarding the specific thermal decomposition of this compound is not extensively detailed in the available literature. However, studies on related energetic polymers containing bis(azidomethyl)oxetane suggest that the oxetane backbone can decompose at elevated temperatures, though the primary decomposition is often initiated by the energetic functional groups. researchgate.net The thermal stability of the oxetane ring itself is generally considered to be significant in the absence of catalysts or highly reactive functional groups.

In the Presence of Nucleophiles and Electrophiles:

The reactivity of the oxetane ring with external nucleophiles is significantly influenced by the reaction medium. Under neutral or basic conditions, direct nucleophilic attack on the oxetane ring is generally slow. However, the iodomethyl group provides a reactive site for SN2 reactions.

Under acidic conditions, particularly with Lewis acids, the oxetane ring can be activated towards nucleophilic attack. acs.orgrsc.org This can lead to a variety of ring-opened products depending on the nucleophile and reaction conditions.

Electrophilic attack on the oxetane oxygen can also initiate ring-opening, often leading to polymerization or the formation of larger ring systems.

Below are interactive data tables summarizing the general stability of the oxetane moiety in 3,3-disubstituted oxetanes under various conditions, which can be extrapolated to this compound based on the available literature.

Table 1: Stability of the Oxetane Moiety in 3,3-Disubstituted Oxetanes under Acidic Conditions

| Reagent/Condition | Outcome | Product Type |

| Strong Brønsted Acids (e.g., HCl, H₂SO₄) | Ring-opening | 1,3-Diol derivatives |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Ring-opening | Halohydrins, ethers, or esters (depending on nucleophile) |

| Weak Acids (e.g., Acetic Acid) | Generally stable, slow decomposition | Minor ring-opened products |

Table 2: Stability of the Oxetane Moiety in 3,3-Disubstituted Oxetanes under Basic Conditions

| Reagent/Condition | Outcome | Product Type |

| Strong Bases (e.g., NaOH, KOH) | Stable | No reaction with the oxetane ring |

| Amines | Stable | No reaction with the oxetane ring |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Generally stable at low temperatures | Potential for slow ring-opening at elevated temperatures |

Table 3: Reactivity of the Oxetane Moiety in 3,3-Disubstituted Oxetanes with Nucleophiles

| Nucleophile | Condition | Outcome |

| Halides (e.g., LiBr, LiCl) | Acidic | Ring-opening to form halohydrins |

| Alcohols/Phenols | Acidic | Ring-opening to form 1,3-ether diols |

| Thiols | Acidic | Ring-opening to form 1,3-thioether alcohols |

| Water | Acidic | Ring-opening to form 1,3-diols |

Applications in Advanced Organic Synthesis As a Building Block

Incorporation into Complex Molecular Architectures

The unique structural features of 3-iodomethyl-3-phenyl-oxetane make it an attractive component for incorporation into larger, more complex molecules. The oxetane (B1205548) ring, a four-membered cyclic ether, introduces a degree of conformational rigidity and a specific three-dimensional geometry into the target molecule. acs.orgnih.gov This can be particularly advantageous in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. nih.gov The presence of the phenyl group provides a site for further functionalization through aromatic substitution reactions, while the iodomethyl group serves as a handle for nucleophilic substitution and cross-coupling reactions.

The strain inherent in the oxetane ring (approximately 25.5 kcal/mol) facilitates ring-opening reactions with various nucleophiles, providing a pathway to more complex, functionalized acyclic structures. acs.orgbeilstein-journals.org This reactivity allows for the strategic installation of diverse functionalities, expanding the accessible chemical space. nih.gov Synthetic chemists can leverage these properties to build intricate molecular scaffolds that might be challenging to access through other synthetic routes.

Role in Heterocycle Synthesis Beyond Oxetane (e.g., Pyrrolidines, Thietanes)

While this compound is itself a heterocycle, its true versatility lies in its ability to serve as a precursor for the synthesis of other heterocyclic systems. The strained nature of the oxetane ring makes it susceptible to ring-opening and rearrangement reactions, which can be harnessed to construct larger or different heterocyclic cores. researchgate.net

For instance, reaction with primary amines can lead to the formation of azetidines or, through a ring-opening-cyclization sequence, pyrrolidines. Similarly, treatment with sulfur nucleophiles can provide access to thietanes, the sulfur analogues of oxetanes. These transformations often proceed under mild conditions, making them attractive for the synthesis of diverse heterocyclic libraries. The ability to convert a readily accessible oxetane into a variety of other heterocyles highlights its importance as a versatile synthetic intermediate. researchgate.net

Precursor for Advanced Functionalized Oxetanes

This compound is a valuable starting material for the synthesis of a wide array of more complex, functionalized oxetanes. The iodine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the oxetane ring.

| Nucleophile | Resulting Functional Group |

| Azide (B81097) (N₃⁻) | Azidomethyl |

| Cyanide (CN⁻) | Cyanomethyl |

| Thiols (RSH) | Thioether |

| Amines (RNH₂) | Aminomethyl |

| Alkoxides (RO⁻) | Alkoxymethyl |

This reactivity enables the synthesis of oxetane derivatives with tailored properties for specific applications. For example, the introduction of an amino group can enhance the solubility and biological activity of a molecule, while the incorporation of a cyano group can serve as a precursor for carboxylic acids, amides, or amines. The ability to easily modify the functionality of the oxetane core makes this compound a key intermediate in the development of novel oxetane-containing compounds. acs.orgresearchgate.net

Development of Novel "Compact Modules" in Chemical Space

In the context of drug discovery and medicinal chemistry, there is a continuous need for novel, three-dimensional molecular scaffolds to explore new areas of chemical space. nih.gov this compound and its derivatives can be considered "compact modules" that introduce specific spatial and electronic properties into a molecule without significantly increasing its size or lipophilicity. researchgate.net

The oxetane ring is a bioisostere for gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative. beilstein-journals.orgresearchgate.net By incorporating this motif, chemists can fine-tune the physicochemical properties of a compound, such as its solubility, metabolic stability, and cell permeability. nih.gov The rigid, three-dimensional nature of the oxetane ring also allows for the precise positioning of substituents in space, which can lead to improved binding affinity and selectivity for biological targets. The development and utilization of such compact modules are crucial for the design of next-generation therapeutics. researchgate.net

Ring Opening Polymerization Rop Studies

Other Polymerization Mechanisms

While CROP is the dominant mechanism for oxetanes, other methods have been explored, though they are generally less effective for highly substituted monomers. Anionic ring-opening polymerization of certain oxetanes containing hydroxyl groups has been reported, but it often results in polymers with low molar mass and broad dispersity. nih.gov For a monomer like 3-iodomethyl-3-phenyl-oxetane, which lacks protic groups, an anionic mechanism is theoretically possible but is not the preferred or commonly studied route. The cationic pathway remains the most efficient and well-documented method. radtech.org

Characterization of Resulting Polyethers

The polyethers resulting from the ROP of this compound would be characterized by various analytical techniques to determine their structural and physical properties.

The average molecular weight (both number-average, Mₙ, and weight-average, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) are critical parameters that define the polymer's properties. These are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). wiley-vch.deresearchgate.net The PDI value indicates the breadth of the molecular weight distribution, with values close to 1.0 suggesting a more controlled polymerization process.

| Entry | Initiator System | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ / Butanediol | 8,500 | 12,750 | 1.50 |

| 2 | Triflic Acid | 10,200 | 14,280 | 1.40 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of the resulting polyether.

¹H NMR and ¹³C NMR: These techniques are used to confirm the expected polyether backbone structure and the integrity of the pendant iodomethyl and phenyl groups after polymerization. researchgate.netresearchgate.net The spectra can provide information on the regiochemistry of ring-opening and identify the end groups of the polymer chains.

Branching Analysis: For certain functional oxetanes, polymerization can lead to branched or even hyperbranched structures. nih.gov For a 3,3-disubstituted oxetane (B1205548) like this compound, a linear polymer structure is expected. However, side reactions could potentially lead to branching, which could be quantified by comparing the integrals of specific signals in the ¹³C NMR spectrum corresponding to linear, dendritic, and terminal units. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-iodomethyl-3-phenyl-oxetane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of 3-hydroxymethyl-3-phenyl-oxetane using iodine and triphenylphosphine under Appel-like conditions (analogous to bromination methods for oxetanes described in and ). Key variables include solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of iodine relative to the oxetane precursor. Lower temperatures (0–5°C) minimize side reactions like ring-opening, while excess iodine may lead to over-iodination. Yields range from 60–85% depending on purification methods (column chromatography vs. recrystallization) .

Q. How can NMR spectroscopy differentiate this compound from structurally similar oxetanes?

- Methodological Answer : H NMR: The iodomethyl group (-CHI) appears as a triplet (δ 3.4–3.6 ppm, J = 6–8 Hz) due to coupling with adjacent oxetane ring protons. C NMR shows a distinct signal for the iodine-bearing carbon at δ 10–15 ppm. X-ray crystallography (if available) confirms the chair-like oxetane ring conformation and iodine positioning, as seen in related oxetane derivatives (). Compare with 3-bromooxetane analogs (δ shift differences ~5–10 ppm for halogenated carbons) .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : The compound is light- and moisture-sensitive due to the C-I bond’s susceptibility to homolytic cleavage. Storage in amber vials under argon at –20°C is recommended. Thermal stability tests (TGA/DSC) show decomposition onset at ~120°C. Reactivity with nucleophiles (e.g., amines, thiols) necessitates inert atmospheres during functionalization reactions ().

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The phenyl group introduces steric hindrance, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the electron-rich oxetane ring further modulate reactivity. Comparative studies using 3-iodomethyl-3-methyl-oxetane (less hindered) show 2–3x faster reaction kinetics. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome steric barriers .

Q. What strategies resolve contradictions in copolymerization data involving this compound?

- Methodological Answer : Discrepancies in reactivity ratios (e.g., r and r values) during copolymerization may arise from competing ring-opening vs. propagation pathways. Use Mayo-Lewis plots and in-situ H NMR to monitor monomer consumption. Adjust initiator systems (e.g., BF-OEt vs. cationic photoinitiators) to suppress side reactions. Refer to oxetane copolymerization frameworks in and for baseline parameters.

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the iodomethyl group. Compare charge distribution (Mulliken/NBO analysis) between iodomethyl and oxetane oxygen to identify electrophilic hotspots. Validate with kinetic isotope effects (KIEs) and Hammett plots. Studies on analogous bromo-oxetanes () suggest steric effects dominate over electronic factors in regioselectivity .

Q. What advanced analytical techniques quantify trace degradation products of this compound in polymer matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column and ESI ionization to detect iodine-containing fragments (e.g., m/z 127 for I). MALDI-TOF identifies oligomeric byproducts. For spatial distribution analysis in films, TOF-SIMS or AFM-IR provides nanoscale resolution. Cross-reference with degradation pathways in and (e.g., hydrolysis to 3-hydroxymethyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.